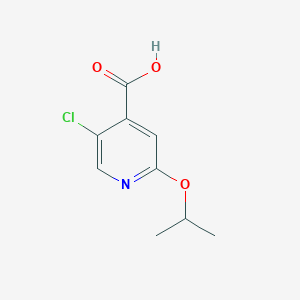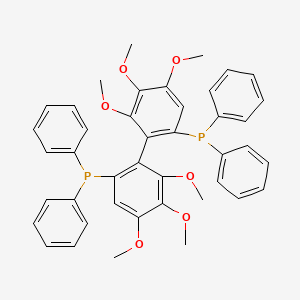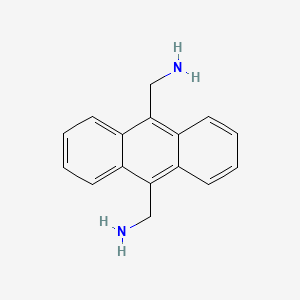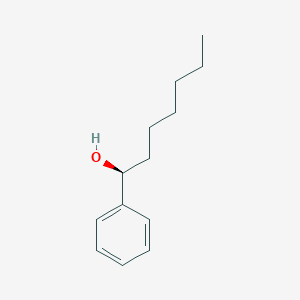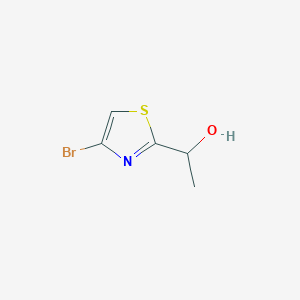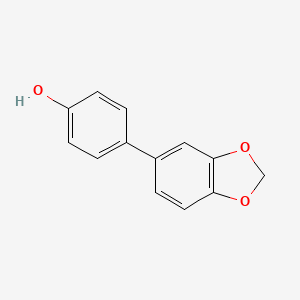
4-(3,4-Methylenedioxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Methylenedioxyphenyl)phenol, 95%, also known as 4-MPDP, is a synthetic phenol that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 129-130 °C, and can be found in a variety of forms, including aqueous solutions and solid-state powders. 4-MPDP has been shown to possess a number of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities, making it a promising candidate for further scientific exploration.
作用機序
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)phenol, 95% is still being studied. However, it has been suggested that the compound may act by inhibiting the activity of pro-inflammatory enzymes, such as cyclooxygenase-2, as well as by scavenging free radicals and preventing oxidative damage. Additionally, 4-(3,4-Methylenedioxyphenyl)phenol, 95% has been found to induce apoptosis in cancer cells, suggesting that it may have anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Methylenedioxyphenyl)phenol, 95% have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(3,4-Methylenedioxyphenyl)phenol, 95% has the ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells. In vivo studies have shown that 4-(3,4-Methylenedioxyphenyl)phenol, 95% is capable of reducing inflammation and oxidative damage in animal models.
実験室実験の利点と制限
The advantages of using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in scientific research include its ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells. Additionally, 4-(3,4-Methylenedioxyphenyl)phenol, 95% is relatively easy to synthesize and is available in a variety of forms, making it a convenient choice for laboratory experiments. However, there are some limitations to using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in research, including its potential for causing oxidative damage to cells and its limited availability.
将来の方向性
The potential applications of 4-(3,4-Methylenedioxyphenyl)phenol, 95% in scientific research are numerous. Future research could focus on exploring the compound’s ability to scavenge free radicals and inhibit pro-inflammatory enzymes in different cell types, as well as its potential for inducing apoptosis in cancer cells. Additionally, further studies could investigate the compound’s ability to reduce inflammation and oxidative damage in animal models. Finally, further research could focus on the potential for using 4-(3,4-Methylenedioxyphenyl)phenol, 95% in the development of new therapeutic agents for the treatment of various diseases.
合成法
4-(3,4-Methylenedioxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 3,4-methylenedioxyphenol with an aldehyde in the presence of a Lewis acid. This reaction produces a highly pure product, with a 95% yield. Other methods of synthesis include the reaction of 4-chloro-3,4-methylenedioxyphenol with an alkyl halide, or the reaction of 4-hydroxy-3,4-methylenedioxyphenol with an alkyl halide.
科学的研究の応用
4-(3,4-Methylenedioxyphenyl)phenol, 95% has been studied extensively in scientific research, and has been found to possess a variety of interesting properties. It has been found to be an effective antioxidant, with the ability to scavenge free radicals and protect cells from oxidative damage. It has also been found to possess anti-inflammatory and anti-cancer activities, making it a promising candidate for further exploration.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMACQTRLGWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Methylenedioxyphenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


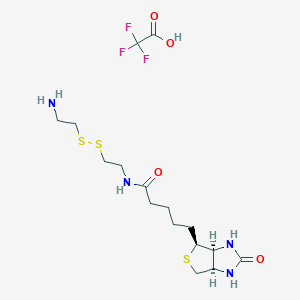
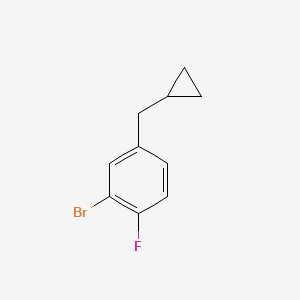

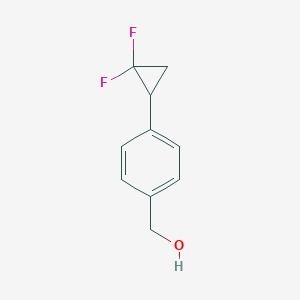
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
